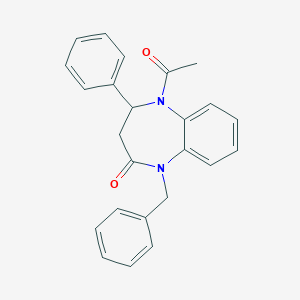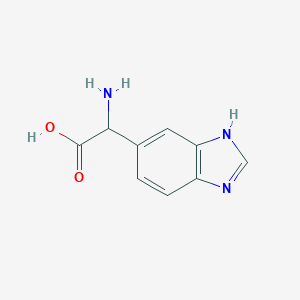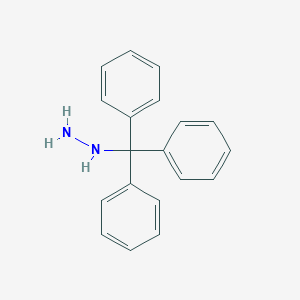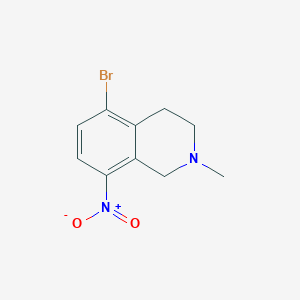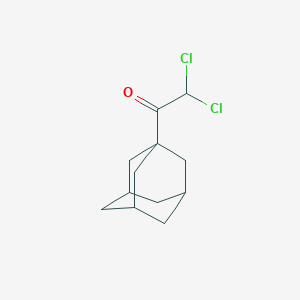![molecular formula C11H20N2 B012469 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene CAS No. 107454-81-9](/img/structure/B12469.png)
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptanyl(tert-butyl)diazene, commonly known as BHD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHD is a diazene derivative that has a bicyclic structure, which makes it unique and different from other diazene derivatives.
Wissenschaftliche Forschungsanwendungen
BHD has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that BHD has anti-cancer properties and can induce apoptosis in cancer cells. BHD has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, BHD has been investigated for its potential use as a therapeutic agent for Alzheimer's disease.
Wirkmechanismus
The mechanism of action of BHD is not fully understood. However, studies have shown that BHD induces apoptosis in cancer cells by activating the caspase cascade. BHD has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemische Und Physiologische Effekte
BHD has several biochemical and physiological effects. Studies have shown that BHD can induce DNA damage and inhibit DNA repair mechanisms. BHD has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. Additionally, BHD has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BHD in lab experiments is its unique structure, which makes it different from other diazene derivatives. BHD also has several potential applications in scientific research, including cancer research and Alzheimer's disease. However, the low yield of the synthesis method makes it challenging to obtain large quantities of BHD, which can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for research on BHD. One potential direction is to investigate the use of BHD as a therapeutic agent for Alzheimer's disease. Another direction is to study the mechanism of action of BHD in more detail to better understand its anti-cancer properties. Additionally, future research could focus on developing more efficient synthesis methods for BHD to enable larger-scale production.
Synthesemethoden
The synthesis of BHD is a complex process that requires several steps. The first step involves the reaction of 1,3-cyclohexadiene with tert-butyl hydrazine to form the intermediate compound, which is then treated with trifluoroacetic acid to obtain BHD. The overall yield of this process is low, which makes it challenging to obtain large quantities of BHD.
Eigenschaften
CAS-Nummer |
107454-81-9 |
|---|---|
Produktname |
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene |
Molekularformel |
C11H20N2 |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
1-bicyclo[2.2.1]heptanyl(tert-butyl)diazene |
InChI |
InChI=1S/C11H20N2/c1-10(2,3)12-13-11-6-4-9(8-11)5-7-11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
GRDXETUKNUFUBK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=NC12CCC(C1)CC2 |
Kanonische SMILES |
CC(C)(C)N=NC12CCC(C1)CC2 |
Synonyme |
Diazene, bicyclo[2.2.1]hept-1-yl(1,1-dimethylethyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



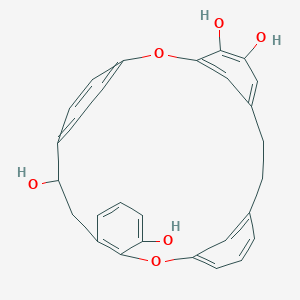
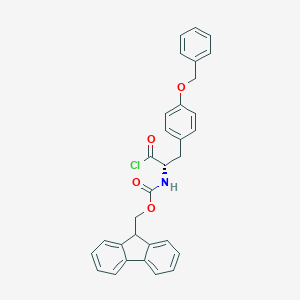
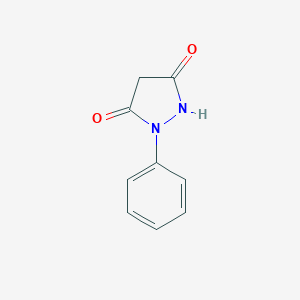
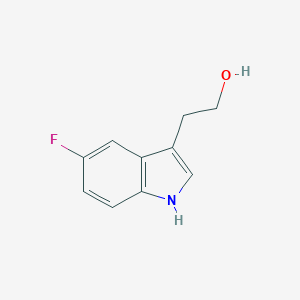
![1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B12397.png)
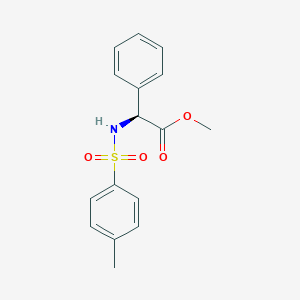
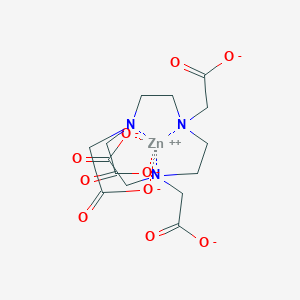

![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)
